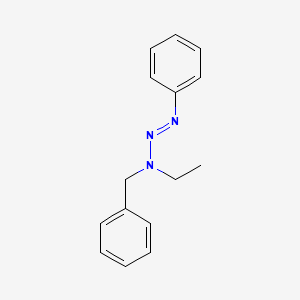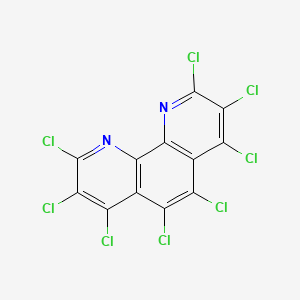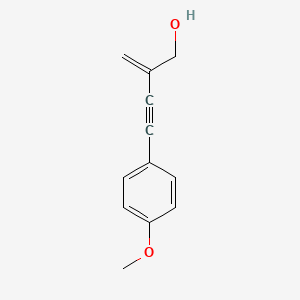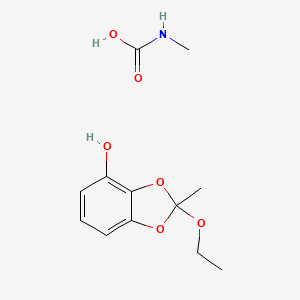
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid is a complex organic compound with a unique structure that combines cyclohexyl, diphenylphosphinothioyl, and phenylpropanoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid typically involves multiple steps, including the formation of cyclohexylamine derivatives and the introduction of diphenylphosphinothioyl and phenylpropanoic acid groups. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety.
化学反応の分析
Types of Reactions
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid can be compared with other similar compounds, such as:
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylpentanoic acid: Similar structure but with a different substituent on the phenylpropanoic acid moiety.
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid: Contains a methylsulfanyl group instead of a phenyl group.
特性
CAS番号 |
61057-97-4 |
|---|---|
分子式 |
C33H43N2O2PS |
分子量 |
562.7 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H20NO2PS.C12H23N/c23-21(24)20(16-17-10-4-1-5-11-17)22-25(26,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-15,20H,16H2,(H,22,26)(H,23,24);11-13H,1-10H2 |
InChIキー |
TUFIQQQAQXQLIS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

